Cas no 2171915-24-3 (4-Chloro-2-formylphenyl chloroformate)

4-Chloro-2-formylphenyl chloroformate structure
2171915-24-3 structure
商品名:4-Chloro-2-formylphenyl chloroformate
CAS番号:2171915-24-3
MF:C8H4Cl2O3
メガワット:219.021560668945
CID:5791158
PubChem ID:165574230

4-Chloro-2-formylphenyl chloroformate 化学的及び物理的性質

名前と識別子

    • 4-chloro-2-formylphenyl chloroformate
    • 2171915-24-3
    • EN300-1612617
    • 4-Chloro-2-formylphenyl chloroformate
    • インチ: 1S/C8H4Cl2O3/c9-6-1-2-7(13-8(10)12)5(3-6)4-11/h1-4H
    • InChIKey: BXPUIPNMGNHKKR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=O)C=1)OC(=O)Cl

計算された属性

  • せいみつぶんしりょう: 217.9537494g/mol
  • どういたいしつりょう: 217.9537494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 43.4Ų

4-Chloro-2-formylphenyl chloroformate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1612617-0.5g
4-chloro-2-formylphenyl chloroformate
2171915-24-3
0.5g
$1043.0 2023-06-04
Enamine
EN300-1612617-10.0g
4-chloro-2-formylphenyl chloroformate
2171915-24-3
10g
$4667.0 2023-06-04
Enamine
EN300-1612617-5.0g
4-chloro-2-formylphenyl chloroformate
2171915-24-3
5g
$3147.0 2023-06-04
Enamine
EN300-1612617-500mg
4-chloro-2-formylphenyl chloroformate
2171915-24-3
500mg
$1043.0 2023-09-23
Enamine
EN300-1612617-10000mg
4-chloro-2-formylphenyl chloroformate
2171915-24-3
10000mg
$4667.0 2023-09-23
Enamine
EN300-1612617-5000mg
4-chloro-2-formylphenyl chloroformate
2171915-24-3
5000mg
$3147.0 2023-09-23
Enamine
EN300-1612617-250mg
4-chloro-2-formylphenyl chloroformate
2171915-24-3
250mg
$999.0 2023-09-23
Enamine
EN300-1612617-0.1g
4-chloro-2-formylphenyl chloroformate
2171915-24-3
0.1g
$956.0 2023-06-04
Enamine
EN300-1612617-0.05g
4-chloro-2-formylphenyl chloroformate
2171915-24-3
0.05g
$912.0 2023-06-04
Enamine
EN300-1612617-50mg
4-chloro-2-formylphenyl chloroformate
2171915-24-3
50mg
$912.0 2023-09-23

4-Chloro-2-formylphenyl chloroformate 関連文献

4-Chloro-2-formylphenyl chloroformateに関する追加情報

Introduction to 4-Chloro-2-formylphenyl chloroformate (CAS No. 2171915-24-3)

4-Chloro-2-formylphenyl chloroformate, with the chemical formula C₇H₃Cl₂O₃, is a highly versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 2171915-24-3, has garnered significant attention in recent years due to its utility in the development of novel bioactive molecules. Its unique structural features—comprising a phenyl ring substituted with a chloro group and a formyl group, coupled with a chloroformate moiety—make it a valuable building block for constructing complex chemical entities.

The chloroformate group in 4-Chloro-2-formylphenyl chloroformate is particularly noteworthy, as it serves as an effective reagent for the formation of amides and ureas through nucleophilic substitution reactions. This property has been leveraged in the synthesis of peptide mimetics and other peptidomimetic drugs, where precise control over molecular connectivity is essential. Furthermore, the formyl group appended to the phenyl ring enhances the electrophilicity of the aromatic system, facilitating further functionalization via condensation reactions with alcohols or amines.

In the realm of pharmaceutical research, 4-Chloro-2-formylphenyl chloroformate has been explored as a precursor in the development of small-molecule inhibitors targeting various biological pathways. For instance, recent studies have highlighted its role in generating substituted phenols, which are known to exhibit antimicrobial and anti-inflammatory properties. The presence of both electron-withdrawing (chloro and formyl) and electron-donating (phenolic hydrogen) groups allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, making it an attractive candidate for drug design.

One particularly intriguing application of this compound lies in its use as a chiral auxiliary or ligand in asymmetric synthesis. The steric environment around the phenyl ring, influenced by the substituents, can be exploited to induce enantioselective reactions, thereby enabling the construction of enantiomerically pure compounds. Such advancements are critical in medicinal chemistry, where enantiomeric purity often dictates pharmacological efficacy and safety.

The CAS number 2171915-24-3 provides a unique identifier for this compound, ensuring unambiguous reference in scientific literature and patent filings. This standardized nomenclature is essential for regulatory compliance and facilitates seamless communication among researchers across different disciplines. Moreover, the growing body of literature documenting novel applications of 4-Chloro-2-formylphenyl chloroformate underscores its significance in synthetic chemistry.

Recent innovations in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies suggest that modifications to its structure can fine-tune binding interactions with biological targets, offering insights into rational drug design. For example, computational screening has identified derivatives of 4-Chloro-2-formylphenyl chloroformate that exhibit improved affinity for certain enzymes or receptors, paving the way for next-generation therapeutics.

From an industrial perspective, the scalability of synthesizing 4-Chloro-2-formylphenyl chloroformate remains a key consideration. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing energy consumption. These efforts align with broader industry trends toward environmentally responsible manufacturing practices.

The versatility of 4-Chloro-2-formylphenyl chloroformate extends beyond pharmaceuticals into agrochemicals and materials science. Its ability to serve as a cross-coupling partner or a precursor for functional dyes highlights its broad applicability across multiple domains of chemical research.

In conclusion, 4-Chloro-2-formylphenyl chloroformate (CAS No. 2171915-24-3) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features and reactivity profile make it indispensable in drug discovery and material science. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.

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